molecular formula C19H23ClN2O2 B12746826 Dibenz(b,e)(1,4)oxazepine-11-ethanamine, 5,11-dihydro-5-acetyl-N,N-dimethyl-, monohydrochloride, (+-)- CAS No. 86640-25-7

Dibenz(b,e)(1,4)oxazepine-11-ethanamine, 5,11-dihydro-5-acetyl-N,N-dimethyl-, monohydrochloride, (+-)-

Cat. No.: B12746826
CAS No.: 86640-25-7
M. Wt: 346.8 g/mol
InChI Key: CGVJUASQOIJDSN-UHFFFAOYSA-N
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Description

Dibenz(b,e)(1,4)oxazepine-11-ethanamine, 5,11-dihydro-5-acetyl-N,N-dimethyl-, monohydrochloride, (±)- is a complex organic compound with a unique structure It belongs to the class of oxazepines, which are heterocyclic compounds containing a seven-membered ring with one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenz(b,e)(1,4)oxazepine-11-ethanamine, 5,11-dihydro-5-acetyl-N,N-dimethyl-, monohydrochloride, (±)- involves multiple steps. The starting materials typically include dibenzoxazepine derivatives and ethanamine. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency. The purification of the final product is typically achieved through crystallization, distillation, or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Dibenz(b,e)(1,4)oxazepine-11-ethanamine, 5,11-dihydro-5-acetyl-N,N-dimethyl-, monohydrochloride, (±)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxazepine derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Dibenz(b,e)(1,4)oxazepine-11-ethanamine, 5,11-dihydro-5-acetyl-N,N-dimethyl-, monohydrochloride, (±)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dibenz(b,e)(1,4)oxazepine-11-ethanamine, 5,11-dihydro-5-acetyl-N,N-dimethyl-, monohydrochloride, (±)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Dibenz(b,e)oxepin-11-ol
  • 6,11-dihydro-11-(3-dimethylaminopropyl)-dibenz(b,e)oxepin

Uniqueness

Compared to similar compounds, Dibenz(b,e)(1,4)oxazepine-11-ethanamine, 5,11-dihydro-5-acetyl-N,N-dimethyl-, monohydrochloride, (±)- stands out due to its unique structure and specific functional groups

Properties

CAS No.

86640-25-7

Molecular Formula

C19H23ClN2O2

Molecular Weight

346.8 g/mol

IUPAC Name

1-[6-[2-(dimethylamino)ethyl]-6H-benzo[c][1,5]benzoxazepin-11-yl]ethanone;hydrochloride

InChI

InChI=1S/C19H22N2O2.ClH/c1-14(22)21-16-9-5-4-8-15(16)18(12-13-20(2)3)23-19-11-7-6-10-17(19)21;/h4-11,18H,12-13H2,1-3H3;1H

InChI Key

CGVJUASQOIJDSN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C(OC3=CC=CC=C31)CCN(C)C.Cl

Origin of Product

United States

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